molecular formula C16H19ClN4O B4509755 6-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine

6-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine

Cat. No.: B4509755
M. Wt: 318.80 g/mol
InChI Key: LRXBGEQZMCXWOU-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine is a pyridazine derivative featuring a 4-chlorophenyl substituent at the 6-position and a morpholine-containing ethylamine group at the 3-position. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, which confer unique electronic and steric properties.

Properties

IUPAC Name

6-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c17-14-3-1-13(2-4-14)15-5-6-16(20-19-15)18-7-8-21-9-11-22-12-10-21/h1-6H,7-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXBGEQZMCXWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyridazine ring.

    Attachment of the Morpholine Moiety: The morpholine moiety is introduced through a nucleophilic substitution reaction, where the ethyl chain is linked to the pyridazine ring, followed by the attachment of the morpholine group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Activities References
6-(4-Chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine Pyridazine 4-Chlorophenyl, morpholinoethylamine ~305.8 (calculated) High polarity, potential kinase inhibition -
6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine () Pyridazine Chlorine, 4-methoxybenzylamine 249.69 Antibacterial/antifungal activity
4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amine () Pyrimidine Morpholinophenyl, aryl group ~350–400 (estimated) Antimicrobial activity
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine () 1,3,5-Triazine Chlorine, diethylamine, morpholine ~287.7 (calculated) Not specified; likely agrochemical use
(S)-N-(1-(4-Fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine () Pyridazine Fluorophenyl, methoxy-imidazole-pyridine ~460 (estimated) γ-Secretase modulation for Alzheimer’s

Key Observations:

  • Core Heterocycle Influence : Pyridazine derivatives (e.g., ) often exhibit bioactivity relevant to neurological or infectious diseases, whereas pyrimidines () and triazines () are more common in agrochemicals or kinase inhibitors. The pyridazine core in the target compound may favor CNS or antimicrobial applications.
  • Substituent Effects: The morpholinoethyl group in the target compound enhances solubility compared to the 4-methoxybenzyl group in . Chlorine at the 4-position (target) vs. fluorine () alters lipophilicity (ClogP ~2.5 vs.
  • Biological Activity : Morpholine-containing compounds (e.g., ) often target enzymes like kinases or proteases. The target compound’s lack of a methoxy or imidazole group (cf. ) suggests divergent mechanistic pathways.

Physicochemical and Crystallographic Properties

  • Solubility: The morpholinoethyl group in the target compound improves aqueous solubility compared to non-polar analogues like 6-chloro-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine .
  • Conformation : Pyridazine derivatives (e.g., ) exhibit planar geometries with dihedral angles <15° between aromatic rings, enhancing π-stacking. The target compound’s 4-chlorophenyl and morpholine groups may introduce steric hindrance, altering binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine

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